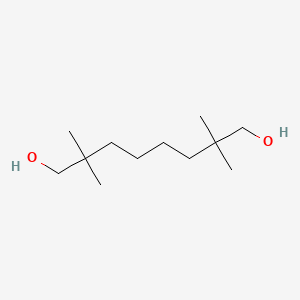

1,8-Octanediol, 2,2,7,7-tetramethyl-

Description

Contextualization of Substituted Diols within Organic Chemistry

Diols, or glycols, are organic compounds containing two hydroxyl functional groups. They are fundamental building blocks in organic synthesis, most notably serving as key monomers in step-growth polymerization reactions. mdpi.com The reaction of diols with dicarboxylic acids or their derivatives yields polyesters, a major class of commercial polymers used in textiles, packaging, and specialty plastics. tue.nl Similarly, their reaction with diisocyanates produces polyurethanes, which have diverse applications as foams, elastomers, and coatings. iscientific.org

The reactivity and utility of a diol are heavily influenced by its structure, including the length of the carbon chain separating the two hydroxyl groups and the presence of any substituents. Substituted diols, particularly those with alkyl branches, are of significant interest because these substitutions can drastically alter the properties of the resulting polymers. Introducing branches can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and higher transparency. psu.edu Furthermore, the nature and position of these substituents present unique challenges and opportunities in synthesis, requiring careful consideration of reaction conditions and catalysts for selective functionalization. mdpi.com

The Significance of Molecular Architecture in Branched Long-Chain Diol Research

The molecular architecture of a monomer is a critical determinant of the macroscopic properties of the resulting polymer. In the case of 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl-, its architecture is dominated by the steric hindrance imposed by the four methyl groups. These groups are positioned adjacent to the carbon atoms bearing the terminal hydroxyl groups, creating a sterically crowded environment around these reactive sites.

This architecture has several important implications for polymer synthesis and properties:

Reactivity: The steric bulk near the hydroxyl groups can be expected to decrease the rate of polymerization reactions compared to its linear analogue, 1,8-octanediol. The bulky substituents may hinder the approach of the co-monomer (e.g., a dicarboxylic acid) to the reactive site.

Polymer Structure: The presence of the tetramethyl groups prevents the resulting polymer chains from packing into a regular, crystalline lattice. This forced amorphous nature would likely result in polymers with lower melting points, increased solubility in organic solvents, and potentially higher glass transition temperatures (Tg) compared to polymers made from linear diols. psu.edu

Material Properties: The increased lipophilicity (fat solubility) conferred by the methyl groups makes this diol suitable for applications requiring compatibility with non-polar substances. ontosight.ai Polymers derived from it would be expected to exhibit greater hydrophobicity.

The table below provides a comparative overview of the structural and resulting property differences between the subject compound and its linear counterpart.

| Feature | 1,8-Octanediol | 1,8-Octanediol, 2,2,7,7-tetramethyl- |

| CAS Number | 629-41-4 sigmaaldrich.com | 10409-96-8 |

| Molecular Formula | C₈H₁₈O₂ nist.gov | C₁₂H₂₆O₂ |

| Molar Mass | 146.23 g/mol sigmaaldrich.com | 202.34 g/mol |

| Structure | Linear Alkane Chain | Branched Alkane Chain ontosight.ai |

| Steric Hindrance | Low | High (at C2 and C7 positions) |

| Expected Polymer Crystallinity | Semicrystalline | Amorphous |

| Lipophilicity | Moderate | High ontosight.ai |

Data for 1,8-Octanediol, 2,2,7,7-tetramethyl- are based on its known structure and established chemical principles.

Overview of Contemporary Research Trajectories for Alkane Diols

Current research involving alkane diols is focused on several key areas, driven by the demand for sustainable materials and high-performance polymers with tailored functionalities.

One major trajectory is the development of bio-based polymers . Researchers are exploring methods to produce diols from renewable biomass sources as alternatives to traditional petroleum-based feedstocks. tue.nl This aligns with global efforts to create a more sustainable chemical industry and reduce environmental impact. The use of these bio-diols in the synthesis of biodegradable polyesters, such as those based on citric acid or sebacic acid, is a particularly active field of investigation for applications in medicine and environmentally friendly plastics. wikipedia.orgnih.govnih.gov

Another significant research direction is the synthesis of high-performance materials by carefully selecting the diol structure. Incorporating rigid cyclic diols or diols with specific branching patterns allows for the precise tuning of polymer properties. psu.edu For example, using branched diols can enhance the thermal stability and modify the mechanical properties of polyesters, leading to materials suitable for advanced engineering applications. iscientific.org This research often involves detailed characterization of the resulting polymers to establish clear structure-property relationships that can guide the design of future materials. nih.gov

Finally, there is ongoing innovation in the synthetic methodologies used to produce and polymerize diols. This includes the development of more efficient and selective catalysts for polycondensation and ring-opening polymerization, which are the primary routes to polyesters. mdpi.comiscientific.org Green chemistry principles are increasingly being applied to minimize waste and energy consumption in these processes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27143-31-3 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2,2,7,7-tetramethyloctane-1,8-diol |

InChI |

InChI=1S/C12H26O2/c1-11(2,9-13)7-5-6-8-12(3,4)10-14/h13-14H,5-10H2,1-4H3 |

InChI Key |

SMYWXTFVRVVDGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC(C)(C)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,8 Octanediol, 2,2,7,7 Tetramethyl

Established Synthetic Routes and Precursor Chemistry

The construction of 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl- likely proceeds through multi-step organic synthesis, pivoting on the formation of a key precursor, 2,2,7,7-tetramethylsuberic acid or its corresponding ester, followed by reduction.

Multi-Step Organic Synthesis Approaches

A plausible multi-step synthesis commences with the alkylation of a malonic ester derivative. Diethyl isobutyrylmalonate can be prepared and subsequently deprotonated and reacted with a suitable dihaloalkane, such as 1,4-dibromobutane, in a Williamson ether synthesis-like reaction to form a cyclic intermediate. Alternatively, a more direct, albeit potentially lower-yielding, approach would involve the direct dialkylation of a suitable C4 synthon with a large excess of an isobutyrate-derived enolate.

A more controlled and likely higher-yielding approach would involve the coupling of two equivalents of a protected 4-bromo-2,2-dimethylbutanoic acid derivative. A potential pathway is outlined below:

Synthesis of a Key Intermediate: A suitable starting material would be 2,2-dimethyl-1,4-butanediol. Selective protection of one primary alcohol, followed by oxidation of the other to a carboxylic acid, and subsequent bromination would yield a key building block.

Coupling Reaction: A Wurtz-type coupling of two molecules of this protected bromocarboxylic acid derivative would form the C8 backbone with the desired tetramethyl substitution.

Final Reduction: Deprotection followed by the reduction of the dicarboxylic acid or its ester to the corresponding diol would yield the final product. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, 2-bromopropane | Diethyl isopropylmalonate |

| 2 | Dimerization/Coupling | Oxidative coupling or reaction with a suitable linking agent | Diethyl 2,2,7,7-tetramethylsuberate |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) in dry ether or THF | 1,8-Octanediol, 2,2,7,7-tetramethyl- |

This table represents a generalized and plausible synthetic sequence.

Investigations into Catalytic Hydrogenation and Reduction Processes

The final and crucial step in the proposed synthesis of 1,8-Octanediol, 2,2,7,7-tetramethyl- is the reduction of the corresponding dicarboxylic acid or diester. Catalytic hydrogenation is a prominent method for such transformations. The hydrogenation of a diester, such as diethyl 2,2,7,7-tetramethylsuberate, would be carried out under high pressure and temperature in the presence of a suitable catalyst.

Commonly employed catalysts for the hydrogenation of esters to alcohols include copper chromite, ruthenium, and rhodium-based catalysts. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, minimizing side reactions. For instance, the hydrogenation of diethyl suberate (B1241622) to 1,8-octanediol is achieved using a copper-chromium oxide catalyst under high temperature and pressure chemicalbook.com. A similar approach could be adapted for the tetramethyl-substituted analogue, although the increased steric hindrance might necessitate more forcing reaction conditions or a more active catalyst system.

Table of Potential Hydrogenation Catalysts and Conditions:

| Catalyst | Typical Substrate | Pressure (atm) | Temperature (°C) | Solvent |

| Copper Chromite | Esters | 100-300 | 150-250 | Dioxane or neat |

| Ru-Sn/Al₂O₃ | Dicarboxylic Acids | 50-100 | 100-200 | Water or alcohols |

| Rh/C | Aromatic Esters | 20-50 | 50-100 | Ethanol or ethyl acetate |

Advanced Synthetic Innovations

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and sustainability. For a molecule like 1,8-Octanediol, 2,2,7,7-tetramethyl-, these principles can be applied to develop more sophisticated synthetic routes.

Exploration of Green Chemistry Principles in Diol Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances sphinxsai.comnih.gov. Applying these principles to the synthesis of 1,8-Octanediol, 2,2,7,7-tetramethyl- would involve several considerations:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petrochemical sources skpharmteco.comyoutube.com.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste sphinxsai.com. For the reduction step, catalytic hydrogenation is preferable to the use of metal hydrides which generate significant waste.

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A potential green synthetic route could involve the biocatalytic production of the 2,2,7,7-tetramethylsuberic acid precursor using engineered microorganisms, followed by a solvent-free catalytic hydrogenation.

Derivatization Reactions of 1,8-Octanediol, 2,2,7,7-tetramethyl-

The two primary alcohol functional groups of 1,8-Octanediol, 2,2,7,7-tetramethyl- are amenable to a variety of derivatization reactions. These reactions can be used to modify the physical and chemical properties of the molecule, for instance, in the synthesis of polymers or for the preparation of pharmacologically active compounds.

One documented example is the synthesis of 2,2,7,7-Tetramethyl-1,8-octanediol dinicotinate. In this reaction, 1,8-Octanediol, 2,2,7,7-tetramethyl- is treated with nicotinoyl chloride hydrochloride in the presence of pyridine (B92270). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the carbonyl carbon of the acid chloride, leading to the formation of a diester. This reaction is typically carried out at elevated temperatures and requires an extended reaction time to achieve a good yield prepchem.com.

Table of Derivatization Reactions:

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Carboxylic acid, Acid chloride, or Anhydride | Ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Ether |

| Urethane (B1682113) formation | Isocyanate | Urethane (Carbamate) |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Dialdehyde |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Dicarboxylic acid |

Synthesis of Ester Derivatives (e.g., dinicotinates)

The esterification of 1,8-Octanediol, 2,2,7,7-tetramethyl- to form ester derivatives, such as dinicotinates, has been successfully demonstrated. A key example is the synthesis of 2,2,7,7-Tetramethyl-1,8-octanediol dinicotinate. prepchem.com This synthesis involves the reaction of the diol with nicotinoyl chloride hydrochloride in the presence of a base.

The procedure, as outlined in the literature, involves the slow addition of a solution of 2,2,7,7-tetramethyl-1,8-octanediol in anhydrous pyridine to a suspension of nicotinoyl chloride hydrochloride, also in anhydrous pyridine. prepchem.com The reaction is conducted at an elevated temperature (approximately 70°C) and requires a prolonged reaction time of 36 hours under reflux to drive the esterification to completion. prepchem.com This lengthy reaction time is indicative of the steric hindrance around the hydroxyl groups of the diol.

Following the reaction, a workup procedure is employed to isolate and purify the desired dinicotinate product. This involves filtration to remove precipitated by-products, evaporation of the solvent, and subsequent treatment with a mixture of diethyl ether and an aqueous sodium bicarbonate solution to neutralize any remaining acid and aid in the separation of the organic product. prepchem.com The organic layer is further washed and concentrated, and the final product is obtained by recrystallization from ethanol, yielding the title compound with a melting point of 89-90°C. prepchem.com

| Reactant | Molar Quantity | Solvent | Temperature | Reaction Time | Product | Yield |

| 2,2,7,7-tetramethyl-1,8-octanediol | 0.1 mole | Anhydrous Pyridine | 70°C | 36 hours | 2,2,7,7-Tetramethyl-1,8-octanediol dinicotinate | 53.4% |

| Nicotinoyl chloride hydrochloride | 0.6 mole | Anhydrous Pyridine | 70°C | 36 hours | 2,2,7,7-Tetramethyl-1,8-octanediol dinicotinate | 53.4% |

Investigation of Etherification and Other Functional Group Transformations

For neopentyl glycol, etherification reactions are known to proceed, albeit often requiring more forcing conditions than for unhindered diols. For instance, neopentyl glycol is a precursor to neopentyl glycol diglycidyl ether. wikipedia.org This synthesis begins with the alkylation of the diol with epichlorohydrin, typically using a Lewis acid catalyst to activate the epoxide ring. wikipedia.org The subsequent dehydrochlorination of the resulting halohydrin with a strong base, such as sodium hydroxide, affords the diglycidyl ether. wikipedia.org This two-step process suggests a viable route for the etherification of other sterically hindered diols.

Other functional group transformations of neopentyl glycol that could be extrapolated to 2,2,7,7-tetramethyl-1,8-octanediol include its use as a protecting group for ketones, forming cyclic acetals. wikipedia.org This reaction takes advantage of the Thorpe-Ingold effect, where the gem-dimethyl groups favor cyclization. wikipedia.org Similarly, it reacts with boronic acids to form stable cyclic boronic esters, which are useful in cross-coupling reactions. wikipedia.org

Mechanisms of Selectivity in Derivatization Processes

The steric hindrance in 1,8-Octanediol, 2,2,7,7-tetramethyl- is the primary determinant of selectivity in its derivatization reactions. The bulky tetramethyl groups shield the hydroxyl functions, making them less accessible to reagents. This steric hindrance can lead to several observable outcomes in selectivity.

In reactions like esterification, the reduced reactivity necessitates more forcing conditions, such as higher temperatures and longer reaction times, as seen in the synthesis of the dinicotinate derivative. prepchem.com This is a direct consequence of the increased activation energy for the reaction due to steric repulsion in the transition state.

Furthermore, in cases where mono- and di-substitution are possible, steric hindrance can influence the product distribution. For sterically hindered diols, the formation of the mono-substituted product is often favored, as the introduction of the first bulky group further hinders the approach of a second reagent molecule to the remaining hydroxyl group. Research on the esterification of neopentyl glycol has shown that the formation of the monoester is significantly faster than the subsequent esterification to the diester. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1,8 Octanediol, 2,2,7,7 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment. Due to the molecule's symmetry, a simplified set of signals is anticipated compared to its non-methylated counterpart, 1,8-Octanediol.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1,8-Octanediol, 2,2,7,7-tetramethyl- is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The presence of a C2 symmetry axis simplifies the spectrum.

Hydroxyl (-OH) Protons: A broad singlet is predicted for the two equivalent hydroxyl protons. Its chemical shift can vary depending on concentration, solvent, and temperature but is typically expected in the 1.5-4.0 ppm range.

Methylene (B1212753) Protons adjacent to Oxygen (-CH₂-O): The four protons of the two equivalent methylene groups at positions 1 and 8 are expected to appear as a singlet. Due to the adjacent quaternary carbon, no proton-proton coupling is possible. The electronegative oxygen atom would shift this signal downfield, likely in the range of 3.4-3.6 ppm.

Methylene Protons (C3, C6): The four protons on the two equivalent methylene groups at C3 and C6 would likely appear as a multiplet, coupled to the protons on C4 and C5. Their predicted chemical shift is around 1.4-1.6 ppm.

Methylene Protons (C4, C5): The four protons on the central methylene groups (C4 and C5) are chemically equivalent due to symmetry and are expected to produce a multiplet around 1.3-1.4 ppm, coupled to the protons at C3 and C6.

Methyl (-CH₃) Protons: The twelve protons of the four equivalent methyl groups at positions 2 and 7 would give rise to a sharp, intense singlet. This signal is anticipated to be the most upfield, around 0.9-1.1 ppm.

Predicted ¹H NMR Data for 1,8-Octanediol, 2,2,7,7-tetramethyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 1.5 - 4.0 | Broad Singlet | 2H |

| -CH₂-O (C1, C8) | 3.4 - 3.6 | Singlet | 4H |

| -CH₂- (C3, C6) | 1.4 - 1.6 | Multiplet | 4H |

| -CH₂- (C4, C5) | 1.3 - 1.4 | Multiplet | 4H |

| -CH₃ (C2, C7) | 0.9 - 1.1 | Singlet | 12H |

Carbon (¹³C) NMR Spectroscopic Analysis of Backbone and Branching

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecular symmetry, only five distinct carbon signals are expected for 1,8-Octanediol, 2,2,7,7-tetramethyl-.

Carbons bonded to Oxygen (-C-O): The C1 and C8 carbons are equivalent and are expected to appear in the range of 60-70 ppm.

Quaternary Carbons (-C(CH₃)₂-): The C2 and C7 carbons, bonded to two methyl groups and two other carbons, are predicted to have a chemical shift in the 35-45 ppm range.

Methylene Carbons (-CH₂-): The methylene carbons at C3/C6 and C4/C5 would appear as two distinct signals in the aliphatic region (20-40 ppm). The C3/C6 carbons are expected around 30-35 ppm, while the C4/C5 carbons would be slightly more upfield, around 25-30 ppm.

Methyl Carbons (-CH₃): The four equivalent methyl carbons attached to C2 and C7 would produce a single, intense signal in the upfield region, typically around 20-30 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to confirm these assignments by differentiating between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data for 1,8-Octanediol, 2,2,7,7-tetramethyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1, C8 | 60 - 70 | CH₂ |

| C2, C7 | 35 - 45 | C (Quaternary) |

| C3, C6 | 30 - 35 | CH₂ |

| C4, C5 | 25 - 30 | CH₂ |

| Methyl Carbons | 20 - 30 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this molecule, cross-peaks would be expected between the signals for the C3/C6 protons and the C4/C5 protons, confirming the connectivity of the central methylene chain. No correlations would be observed for the -CH₂-O and -CH₃ protons, as they are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between the proton signal at ~3.5 ppm and the carbon signal at ~65 ppm (C1/C8), the proton multiplet at ~1.5 ppm and its corresponding carbon signal at ~32 ppm (C3/C6), the proton multiplet at ~1.35 ppm and its carbon signal at ~27 ppm (C4/C5), and the intense proton singlet at ~1.0 ppm with the methyl carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. Key expected correlations would include:

The methyl protons (~1.0 ppm) showing a correlation to the quaternary carbon (C2/C7) and the adjacent methylene carbon (C3/C6).

The methylene protons at C1/C8 (~3.5 ppm) showing correlations to the quaternary carbon C2/C7.

These 2D NMR techniques, used in combination, would provide definitive evidence for the structure of 1,8-Octanediol, 2,2,7,7-tetramethyl-.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups

The FTIR spectrum of 1,8-Octanediol, 2,2,7,7-tetramethyl- would be dominated by absorptions corresponding to its alcohol and alkane functionalities.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl groups.

C-H Stretching: Sharp, strong absorption bands between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-O Stretching: A strong absorption band in the 1000-1260 cm⁻¹ range would be indicative of the C-O stretching vibration of the primary alcohol groups.

Predicted FTIR Data for 1,8-Octanediol, 2,2,7,7-tetramethyl-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| -OH | 3200 - 3600 | Stretching (H-bonded) | Strong, Broad |

| -CH₃, -CH₂ | 2850 - 3000 | C-H Stretching | Strong |

| -CH₂, -CH₃ | 1350 - 1470 | C-H Bending | Medium |

| C-O | 1000 - 1260 | C-O Stretching | Strong |

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. For non-polar bonds and symmetric vibrations, Raman signals are often stronger.

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations of the alkyl chain and methyl groups would produce strong signals in the 2800-3000 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the backbone would give rise to signals in the 800-1200 cm⁻¹ range. These are often strong in Raman spectra.

CH₂ and CH₃ Bending/Deformation: Various bending, scissoring, and twisting modes of the methylene and methyl groups would appear in the fingerprint region (below 1500 cm⁻¹).

O-H Stretching: The O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.

A comprehensive analysis of both FTIR and Raman spectra would allow for a complete characterization of the vibrational modes of 1,8-Octanediol, 2,2,7,7-tetramethyl-.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of 1,8-Octanediol, 2,2,7,7-tetramethyl- through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the initial step is the formation of a molecular ion (M+•) by bombarding the molecule with high-energy electrons. chemguide.co.uk For alkanes and their derivatives, the molecular ion peak can sometimes be of low abundance or even absent, especially with increased branching, as the ion is energetically unstable and prone to fragmentation. ic.ac.uklibretexts.org

The fragmentation of 1,8-Octanediol, 2,2,7,7-tetramethyl- is largely dictated by the stability of the resulting carbocations. A key feature of branched alkanes is the preferential cleavage at the points of branching due to the increased stability of tertiary carbocations over secondary and primary ones. ic.ac.uk For this specific diol, the presence of quaternary carbons at the 2 and 7 positions leads to characteristic fragmentation pathways.

Common fragmentation patterns observed or predicted for this molecule include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in the loss of an alkyl radical.

Cleavage at Quaternary Carbons: The bonds adjacent to the 2,2,7,7-tetramethyl groups are susceptible to cleavage, leading to the formation of stable tertiary carbocations. This would result in significant peaks corresponding to the loss of butyl or isobutyl groups.

Dehydration: The loss of one or two water molecules (M-18 or M-36) is a characteristic fragmentation pattern for diols, although it may be less pronounced than in simpler, linear diols. libretexts.org

The resulting mass spectrum would be a complex fingerprint of these fragmentation events. While the molecular ion peak confirms the molecular weight, the pattern of fragment ions provides invaluable information for confirming the specific isomeric structure.

Table 1: Predicted Prominent Mass Spectrometry Fragments for 1,8-Octanediol, 2,2,7,7-tetramethyl-

| m/z Value | Predicted Fragment Ion | Origin of Fragment |

| M+• | [C12H26O2]+• | Molecular Ion |

| M-15 | [C11H23O2]+ | Loss of a methyl radical (CH3•) |

| M-18 | [C12H24O]+• | Loss of a water molecule (H2O) |

| M-57 | [C8H17O2]+ | Loss of a tert-butyl radical (C4H9•) |

| M-73 | [C8H15O]+ | Loss of a tert-butyl radical and water |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination

The hydroxyl groups of the diol are capable of forming extensive hydrogen bond networks, which are a dominant factor in the crystal packing. researchgate.net These interactions can lead to the formation of chains, sheets, or more complex three-dimensional structures. The bulky tetramethyl groups, however, introduce significant steric hindrance, which will influence how the molecules can pack together. This steric hindrance may lead to a less dense crystal packing compared to its linear counterpart, 1,8-octanediol. nih.govwikipedia.org

Powder XRD can be used for phase identification by comparing the experimental diffraction pattern to reference data. youtube.com It can also provide information on the degree of crystallinity of a bulk sample.

Table 2: Expected Crystallographic Parameters from XRD Analysis

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is a fundamental set of techniques for separating and analyzing mixtures. wikipedia.org For 1,8-Octanediol, 2,2,7,7-tetramethyl-, various chromatographic methods are employed for purity assessment and, in the context of its use as a monomer, for characterizing the resulting polymers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wikipedia.org For the purity assessment of 1,8-Octanediol, 2,2,7,7-tetramethyl-, a GC equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be suitable. The choice of the stationary phase in the GC column is critical; a polar phase, such as one based on polyethylene (B3416737) glycol, is often used for the analysis of diols to manage the strong interactions with the hydroxyl groups. However, derivatization to a more volatile species, such as a silyl (B83357) ether, can also be employed to improve peak shape and resolution. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For diols, both normal-phase and reversed-phase HPLC can be utilized. hawachhplccolumn.comhawach.com In normal-phase HPLC, a polar stationary phase (like silica (B1680970) or a diol-functionalized phase) is used with a non-polar mobile phase. glsciences.comacs.org In reversed-phase HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. Detection can be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV detector. researchgate.netprotocols.io

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| Gas Chromatography (GC) | Polar (e.g., SPB-1000) | Inert gas (e.g., Helium, Nitrogen) | FID or MS |

| HPLC (Normal Phase) | Diol or Silica | Hexane/Isopropanol gradient | RID |

| HPLC (Reversed Phase) | C18 | Water/Acetonitrile gradient | RID |

When 1,8-Octanediol, 2,2,7,7-tetramethyl- is used as a monomer in the synthesis of polymers such as polyesters or polyurethanes, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of the resulting polymer. youtube.com GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger polymer chains elute from the column faster than smaller ones.

The GPC system is calibrated with a series of well-characterized polymer standards (e.g., polystyrene) of known molecular weights. trea.com From this calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. This information is crucial for understanding the physical and mechanical properties of the polymer. The choice of solvent (mobile phase) is important and must be a good solvent for the polymer being analyzed. trea.comnih.gov

Mechanistic and Kinetic Investigations Involving 1,8 Octanediol, 2,2,7,7 Tetramethyl

Elucidation of Reaction Mechanisms in Chemical Transformations

The steric bulk imposed by the tetramethyl substitution in 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl- plays a critical role in steering the course of its reactions. For instance, in acid-catalyzed cyclization, a common reaction for diols, the mechanism is significantly affected. Typically, diol cyclization proceeds via protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group. youtube.comwikipedia.org For a diol like butane-1,3-diol, this process readily forms a cyclic ether. youtube.com However, for 1,8-Octanediol, 2,2,7,7-tetramethyl-, the steric hindrance from the methyl groups can disfavor the formation of a strained, small-ring ether. Instead, intermolecular reactions or rearrangements might be favored under certain conditions.

In oxidation reactions, the mechanism is also highly dependent on the steric environment. The oxidation of vicinal diols often proceeds via a cyclic intermediate, leading to C-C bond cleavage. ias.ac.inias.ac.in For non-vicinal diols, the oxidation typically occurs at one of the hydroxyl groups to yield a hydroxycarbonyl (B1239141) compound. ias.ac.inresearchgate.net In the case of 1,8-Octanediol, 2,2,7,7-tetramethyl-, the bulky tetramethyl groups would likely hinder the formation of cyclic intermediates with oxidizing agents, thus favoring mechanisms that involve direct attack on the hydroxyl group, such as a hydride-transfer mechanism. ias.ac.in

Deoxydehydration (DODH) is another important transformation of diols, typically catalyzed by metal-oxo catalysts. royalsocietypublishing.org The mechanism often involves the formation of a metal diolate intermediate. For sterically hindered diols, the formation of this intermediate can be challenging. Computational studies on cyclic diols have shown that the stereochemistry (cis vs. trans) significantly impacts the reaction pathway, with trans-diols facing higher energy barriers for concerted olefin extrusion due to geometric constraints. chemrxiv.org Similarly, the tetramethyl groups in 1,8-Octanediol, 2,2,7,7-tetramethyl- would create a sterically crowded environment, likely favoring a stepwise mechanism over a concerted one for transformations like DODH.

Kinetic Studies of Reactions Modulated by the Tetramethyl Substitution

The rate of reactions involving 1,8-Octanediol, 2,2,7,7-tetramethyl- is expected to be significantly lower compared to its linear, unhindered counterpart, 1,8-octanediol. This rate reduction is a direct consequence of the steric hindrance posed by the four methyl groups. Kinetic studies on the oxidation of various diols have consistently shown that increased substitution around the hydroxyl groups leads to a decrease in reaction rates. ias.ac.inresearchgate.net

For example, in the oxidation of diols by pyridinium (B92312) hydrobromide perbromide, Michaelis-Menten type kinetics are observed, indicating the formation of a complex between the diol and the oxidizing agent. ias.ac.in The rate-determining step is the decomposition of this complex. The formation constants for these complexes are not highly sensitive to the structure of the diol, but the rate constants for their decomposition are. researchgate.net It is anticipated that for 1,8-Octanediol, 2,2,7,7-tetramethyl-, the rate constant for the decomposition of such a complex would be substantially smaller than that for unsubstituted diols.

The table below illustrates the general trend of how steric hindrance affects reaction kinetics in diol oxidations, based on data from analogous systems.

| Diol | Relative Rate of Oxidation | Reference |

| Ethanediol | 1.00 | ias.ac.in |

| Propane-1,2-diol | 0.85 | researchgate.net |

| 2,3-Butanediol | 0.70 | researchgate.net |

| Pinacol | 0.45 | researchgate.net |

This table presents generalized relative rates to illustrate the effect of steric hindrance and is based on findings from studies on similar compounds.

Furthermore, in reactions where a change from kinetic to thermodynamic control is possible, the steric hindrance can influence the product distribution. For instance, in the stereochemical editing of vicinal diols, a switch from a kinetically controlled to a thermodynamically controlled pathway can be achieved by changing the catalyst system, leading to the formation of the more stable trans-isomer from a cis-isomer. nih.gov The significant steric interactions in 1,8-Octanediol, 2,2,7,7-tetramethyl- could similarly be exploited to favor thermodynamically more stable products in reversible reactions.

Catalytic Reaction Pathways and Catalysis Design

The design of effective catalysts for the transformation of 1,8-Octanediol, 2,2,7,7-tetramethyl- must take into account the profound steric constraints of the substrate.

Catalyst systems play a pivotal role in overcoming the low reactivity of sterically hindered diols. In polyester (B1180765) synthesis, for example, the use of catalysts is essential for achieving high molecular weight polymers from secondary diols. nih.gov For 1,8-Octanediol, 2,2,7,7-tetramethyl-, which contains primary hydroxyl groups but with significant steric shielding, the choice of catalyst would be critical for reactions like esterification and polymerization.

Organocatalysis offers a promising approach for the selective functionalization of diols. rsc.org Borinic acid catalysts, for instance, have been shown to selectively catalyze the functionalization of the primary hydroxyl group in 1,2-diols due to a combination of electronic and steric factors. rsc.org Such catalysts could potentially be adapted for the selective mono-functionalization of 1,8-Octanediol, 2,2,7,7-tetramethyl-.

In the context of deoxydehydration, homogeneous catalysts based on metals like vanadium and molybdenum are commonly employed. royalsocietypublishing.org The catalytic cycle typically involves the formation of a metal-diolate species. The ligand environment of the metal center can be tuned to accommodate sterically demanding substrates. For instance, using ligands with smaller steric profiles or more flexible coordination geometries could facilitate the reaction with hindered diols.

The following table summarizes catalyst systems used for various transformations of diols, which could be relevant for 1,8-Octanediol, 2,2,7,7-tetramethyl-.

| Transformation | Catalyst System | Key Features | Reference |

| Polyesterification | Tin-based catalysts (e.g., BuSnOOH) | Effective for sterically hindered secondary diols. | nih.gov |

| Monobenzoylation | Bifunctional benzoxaborole catalyst | High regioselectivity for primary hydroxyl groups. | rsc.org |

| Deoxydehydration | Vanadium(V)-based catalysts | Can facilitate DODH of cyclic trans-diols via a stepwise mechanism. | chemrxiv.org |

| Oxidation | Manganese salts with pyridine-2-carboxylic acid | Effective for the oxidation of vicinal diols to α-hydroxy ketones. | nih.gov |

This table provides examples of catalyst systems and their applications in diol chemistry.

The steric hindrance from the tetramethyl groups in 1,8-Octanediol, 2,2,7,7-tetramethyl- presents a significant challenge for catalytic activity. The bulky nature of the substrate can impede its approach to the active site of a catalyst, leading to lower reaction rates or complete inhibition of the reaction.

In enzyme-catalyzed reactions, steric hindrance is a well-known factor affecting substrate specificity and catalytic efficiency. For example, Candida antarctica Lipase B (CaLB) shows selectivity towards long-chain diols in polymerization reactions. researchgate.net However, highly branched structures near the reactive center can significantly reduce the enzyme's activity.

In metal-catalyzed reactions, the steric bulk of the substrate can influence the coordination geometry and the stability of the catalyst-substrate complex. For instance, in the catalytic enantioselective diboration of 1,3-dienes, substrates with significant steric congestion at one terminus can lead to a change in the reaction pathway and product distribution. nih.gov Similarly, for 1,8-Octanediol, 2,2,7,7-tetramethyl-, catalysts with open and accessible active sites would be required.

The design of catalysts for this hindered diol could involve several strategies:

Utilizing smaller, more active metal centers: This could reduce steric clashes between the substrate and the catalyst.

Employing flexible ligands: Ligands that can adapt their conformation to accommodate the bulky substrate could be beneficial.

Designing catalysts that operate through outer-sphere mechanisms: This would avoid the need for direct coordination of the hindered hydroxyl groups to the metal center.

Polymer Science and Advanced Materials Applications of 1,8 Octanediol, 2,2,7,7 Tetramethyl As a Monomer

Polycondensation and Copolymerization Reactions

Polycondensation is a primary route for integrating 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl- into polymer chains. This process involves the reaction of the diol's two hydroxyl groups with complementary functional groups, such as carboxylic acids or isocyanates, to form a larger structural unit, with the concurrent elimination of a small molecule like water or methanol.

Polyesters: The synthesis of polyesters using 1,8-Octanediol, 2,2,7,7-tetramethyl- typically involves a polycondensation reaction with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). The reaction proceeds by forming ester linkages between the diol and the diacid, creating a long-chain polyester (B1180765). The bulky tetramethyl groups on the diol are expected to significantly influence the polymer's final properties by disrupting chain packing and reducing crystallinity. This can lead to polyesters with increased amorphous content, enhanced solubility in organic solvents, and modified thermal properties compared to polyesters derived from linear 1,8-octanediol. For instance, studies on other methyl-substituted diols have shown that such branching raises the glass transition temperature (Tg) of the resulting polyester. nih.govacs.orgresearchgate.net

Polyurethanes: Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. In this context, 1,8-Octanediol, 2,2,7,7-tetramethyl- can act as a chain extender or be part of a larger polyol soft segment. The reaction forms urethane (B1682113) linkages. The incorporation of this bulky diol into the polyurethane backbone would contribute to the soft segment, imparting flexibility and elastomeric properties. The non-polar, sterically hindered structure would disrupt the formation of ordered hard-segment domains, which could enhance the elasticity and modify the mechanical performance of the final material. uctm.eduproquest.comresearchgate.net The general approach for polyurethane synthesis can be a one-shot method or a two-step prepolymer process. researchgate.net

Table 1: Hypothetical Polycondensation Reactions

| Polymer Type | Co-monomer Example | Linkage Formed | Anticipated Structural Impact of Diol |

|---|---|---|---|

| Polyester | Adipic Acid | Ester (-O-CO-) | Disrupts chain packing, reduces crystallinity, increases free volume. |

| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | Urethane (-O-CO-NH-) | Forms flexible soft segments, hinders hard segment organization. |

The kinetics of step-growth polymerization are highly sensitive to the steric environment of the reacting functional groups. The four methyl groups in 1,8-Octanediol, 2,2,7,7-tetramethyl- create significant steric hindrance around the hydroxyl groups.

This steric bulk is expected to have several effects on polymerization kinetics:

Reduced Reaction Rate: Compared to the polymerization with linear 1,8-octanediol, the reaction rate with the tetramethyl-substituted version is anticipated to be slower. The bulky side groups impede the approach of the co-monomer (diacid or diisocyanate) to the hydroxyl functional groups, increasing the activation energy of the reaction. researchgate.netnih.gov

Challenges in Achieving High Molecular Weight: Step-growth polymerization requires very high conversion rates (typically >99%) to achieve high molecular weight polymers. slideshare.net The steric hindrance from the bulky diol can make it difficult to reach these high conversions, potentially leading to lower molecular weight products under standard polymerization conditions. nih.gov

Diffusion Control: As the viscosity of the reaction medium increases with polymer chain growth, the reaction can become diffusion-controlled. The bulky nature of the diol might exacerbate this effect, further slowing down the reaction in later stages.

To overcome these kinetic limitations, optimized reaction conditions such as higher temperatures, effective catalysts (e.g., tin-based catalysts for polyurethanes or titanium alkoxides for polyesters), and efficient removal of byproducts (like water in polyesterification) are essential. researchgate.net

Design and Synthesis of Advanced Polymer Systems

The unique structure of 1,8-Octanediol, 2,2,7,7-tetramethyl- allows for its use as a specialized building block in the design of advanced polymers with precisely controlled architectures and functionalities.

Photo-crosslinking is a method to form polymer networks using light, offering spatial and temporal control over the curing process. nih.govrug.nlnih.gov To create a photo-crosslinkable network incorporating 1,8-Octanediol, 2,2,7,7-tetramethyl-, the diol itself or the resulting polymer must be functionalized with photo-reactive moieties.

A potential synthetic route involves:

Functionalization of the Diol: The hydroxyl groups of 1,8-Octanediol, 2,2,7,7-tetramethyl- can be reacted with molecules containing photo-crosslinkable groups, such as acryloyl chloride or methacryloyl chloride, to form a diacrylate or dimethacrylate monomer.

Copolymerization: This functionalized monomer can then be copolymerized with other monomers to form a linear or branched polymer with pendant photo-reactive groups.

Photo-Curing: Upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator, the pendant groups react to form covalent bonds, creating a crosslinked network. nih.gov

The bulky tetramethyl structure of the original diol would be retained within the network's crosslinks. This would influence the network's properties by increasing the mesh size and free volume, potentially leading to materials with higher flexibility and lower shrinkage upon curing compared to networks derived from less bulky diols.

The incorporation of 1,8-Octanediol, 2,2,7,7-tetramethyl- is a key strategy for tuning the properties of both elastomeric and thermoplastic polymers.

Elastomeric Polymers: In polyurethane elastomers, the diol typically forms part of the soft segment, which is responsible for the material's flexibility and rubber-like behavior. proquest.comtaylorfrancis.com The bulky and symmetric nature of the tetramethyl-substituted diol disrupts the ability of polymer chains to pack into ordered, crystalline structures. This pronounced disruption of crystallinity is crucial for achieving a low glass transition temperature and high elasticity. By varying the ratio of this bulky diol to other polyols and the hard segment content (diisocyanate and chain extender), the mechanical properties, such as tensile strength and elongation at break, can be precisely tuned. researchgate.net

Thermoplastic Polymers: In thermoplastic polyesters, the diol's structure directly influences the balance between amorphous and crystalline regions. The introduction of the four methyl groups severely restricts chain mobility and hinders crystallization. nih.govacs.org This leads to polymers that are more amorphous and transparent. Such polyesters are expected to exhibit a higher glass transition temperature (Tg) due to the rigidifying effect of the methyl groups on the polymer backbone, but a lower or absent melting temperature (Tm). utwente.nl This allows for the creation of tough, rigid thermoplastics with good optical clarity, similar to copolyesters made with other sterically hindered diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol. mdpi.comgoogle.comgoogle.com

Bio-based Polymer Research and Sustainable Materials Engineering Integration

The push towards a circular economy has intensified research into bio-based polymers derived from renewable resources. chemrxiv.orgmdpi.com While the direct synthesis of 1,8-Octanediol, 2,2,7,7-tetramethyl- from biomass is a complex challenge, the broader field of sustainable materials engineering seeks to utilize such unique monomers to create high-performance, environmentally conscious plastics. The parent compound, 1,8-octanediol, can be a component in bio-based polyesters, such as poly(glycerol-1,8-octanediol-sebacate), highlighting a pathway for integrating related structures into sustainable polymer systems. nih.gov

Utilizing 1,8-Octanediol, 2,2,7,7-tetramethyl- in the Development of Next-Generation Polymeric Materials

The distinct properties imparted by the tetramethyl-substituted diol make it a valuable component for designing next-generation materials. By strategically copolymerizing it with other bio-based monomers, such as furandioates or succinic acid, material scientists can create novel copolyesters with a tailored balance of properties. acs.orgnih.gov

The amorphous nature and elevated Tg conferred by this monomer could be leveraged to produce durable, transparent, and heat-resistant bio-plastics suitable for applications where commodity biodegradable polymers like PLA fall short. researchgate.net For example, its incorporation could yield materials with improved thermal stability for food packaging or electronic housings. The increased hydrophobicity is also a significant advantage for developing bio-based coatings and films with enhanced moisture resistance. acs.org

| Potential Application Area | Key Property Enabled by Monomer | Example of Next-Generation Material |

|---|---|---|

| Durable Packaging | Higher Tg, Amorphous (Clarity) | Bio-based copolyesters for hot-fill containers. |

| Protective Coatings | Increased Hydrophobicity | Water-resistant films for paper or wood. |

| Soft Tissue Engineering | Tunable Degradation and Mechanical Properties | Biodegradable elastomers with controlled stability. nih.govnih.gov |

| Advanced Adhesives | Amorphous Nature, Strong Inter-chain Interactions | High-performance, bio-based adhesive formulations. |

Research into Polymer Systems with Engineered Degradation Pathways

The end-of-life fate of polymeric materials is a critical aspect of sustainable design. The chemical structure of a polymer dictates its susceptibility to degradation by environmental factors like moisture, heat, and microbes. Research has shown that methyl branching can significantly influence these degradation pathways.

In enzymatic hydrolysis studies of similar branched copolyesters, the presence of methyl groups was found to substantially decrease the rate of biodegradation compared to their linear equivalents. acs.org This phenomenon is attributed to the steric shielding of the ester linkages, which hinders enzyme access. This "steric protection" offers a powerful tool for engineering polymer stability. By controlling the concentration of 1,8-Octanediol, 2,2,7,7-tetramethyl- in a copolymer, it is possible to fine-tune the material's degradation rate. This allows for the design of polymers that remain stable during their intended service life but can eventually break down under specific conditions, contributing to the development of materials with controlled and predictable environmental persistence. This approach aligns with the goals of creating durable yet ultimately degradable materials for a more sustainable future.

Theoretical and Computational Investigations of 1,8 Octanediol, 2,2,7,7 Tetramethyl and Its Derivatives

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl-, MD simulations can provide significant insights into its conformational landscape and flexibility, which are largely influenced by the bulky tetramethyl groups.

By simulating the molecule in different environments (e.g., in a vacuum, in an aqueous solution, or in a nonpolar solvent), researchers can map out the potential energy surface and identify the most stable conformations. The steric hindrance caused by the 2,2,7,7-tetramethyl groups is expected to significantly restrict the rotational freedom around the C2-C3 and C6-C7 bonds, leading to a more rigid structure compared to the unsubstituted 1,8-octanediol.

Key parameters that can be analyzed from MD simulations include:

Dihedral Angle Distributions: Tracking the torsional angles along the carbon backbone would reveal the preferred orientations and the energy barriers between different conformers.

End-to-End Distance: The distance between the two hydroxyl groups is a crucial parameter, especially for its potential use as a monomer in polymerization.

Radius of Gyration: This provides a measure of the molecule's compactness, which can change depending on the solvent and temperature.

An illustrative data table of dihedral angle preferences for a sterically hindered diol is presented below.

| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) |

| H-O-C1-C2 | 180 (anti) | 1.5 |

| O-C1-C2-C3 | 60 (gauche) | 3.0 |

| C1-C2-C3-C4 | 180 (anti) | 0.8 |

| C2-C3-C4-C5 | 180 (anti) | 0.8 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. DFT can be used to calculate a variety of molecular properties with high accuracy.

For 1,8-Octanediol, 2,2,7,7-tetramethyl-, DFT calculations can elucidate:

Optimized Molecular Geometry: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. A larger HOMO-LUMO gap generally indicates higher stability.

Partial Atomic Charges: Understanding the charge distribution across the molecule, which is important for predicting intermolecular interactions. The oxygen atoms of the hydroxyl groups are expected to have the highest negative partial charges.

Spectroscopic Predictions: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Below is a hypothetical table of DFT-calculated properties for 1,8-Octanediol, 2,2,7,7-tetramethyl-.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Partial Charge on Oxygen | -0.7 e |

Prediction of Intermolecular Interactions and Self-Assembly Phenomena in Solution and Solid States

The bulky tetramethyl groups in 1,8-Octanediol, 2,2,7,7-tetramethyl- are expected to play a significant role in its intermolecular interactions and self-assembly behavior. While the hydroxyl groups can form hydrogen bonds, the steric hindrance from the methyl groups may influence the geometry and strength of these bonds.

Computational methods can be used to model these interactions:

In Solution: Simulations can predict how the molecule interacts with solvent molecules and with other diol molecules. In aqueous solutions, the hydrophobic alkyl chain and the hydrophilic hydroxyl groups give the molecule amphiphilic character, potentially leading to the formation of micelles or other aggregates.

In the Solid State: Crystal structure prediction methods can be employed to determine the most likely packing arrangements in the solid state. These calculations would reveal how the molecules arrange themselves to maximize favorable interactions, such as hydrogen bonding, while accommodating the bulky tetramethyl groups.

Computational Modeling of Polymerization Processes and Polymer Chain Dynamics

1,8-Octanediol, 2,2,7,7-tetramethyl- is a potential monomer for the synthesis of polyesters or polyurethanes through polycondensation reactions. Computational modeling can provide valuable insights into these processes and the properties of the resulting polymers.

Polymerization Modeling: Reactive molecular dynamics or quantum mechanics/molecular mechanics (QM/MM) methods can be used to simulate the polycondensation reaction. These simulations can help to understand the reaction mechanism and the rate of polymer chain growth.

Polymer Chain Dynamics: Once a polymer chain is formed, MD simulations can be used to study its dynamics and conformational properties. The bulky tetramethyl groups in the polymer backbone would likely lead to a more rigid polymer with a higher glass transition temperature compared to polymers made from unsubstituted 1,8-octanediol.

Simulations of the polymer's bulk properties, such as its mechanical strength and thermal stability, can also be performed to guide the design of new materials.

Future Research Directions and Emerging Applications for 1,8 Octanediol, 2,2,7,7 Tetramethyl

Development of Novel and Efficient Synthetic Pathways

The synthesis of 1,8-Octanediol (B150283), 2,2,7,7-tetramethyl- is not well-documented in readily accessible scientific literature. One of the primary future research directions will be the development of efficient and scalable synthetic routes to this compound. Potential pathways that could be explored include the Grignard reaction of a di-Grignard reagent from a protected dihalide with a suitable ketone, followed by deprotection. Another avenue could involve the reduction of a corresponding tetramethyl-substituted dicarboxylic acid or its ester derivatives.

Future research in this area would need to focus on optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. A comparative analysis of different synthetic strategies will be crucial to identify the most economically viable and environmentally friendly method for its production on a larger scale.

Exploration of Advanced Functional Materials Beyond Traditional Polymers

While there is no specific research on the use of 1,8-Octanediol, 2,2,7,7-tetramethyl- in advanced functional materials, its unique structure suggests several promising avenues for investigation. The bulky methyl groups could introduce steric hindrance, potentially leading to the creation of polymers with altered thermal and mechanical properties compared to those derived from 1,8-octanediol.

Table 1: Potential Areas of Exploration for Advanced Functional Materials

| Material Class | Potential Properties and Applications |

| Specialty Polyesters and Polyurethanes | The tetramethyl substitution could enhance thermal stability, hydrolytic resistance, and solubility in organic solvents. These polymers could find use in high-performance coatings, adhesives, and elastomers. |

| Dendrimers and Hyperbranched Polymers | The diol functionality combined with the branched structure could serve as a core or branching unit in the synthesis of complex three-dimensional macromolecules with applications in drug delivery, catalysis, and nanotechnology. |

| Liquid Crystals | The rigid, non-linear structure imparted by the methyl groups might favor the formation of liquid crystalline phases, making it a candidate for use in display technologies and optical sensors. |

| Metal-Organic Frameworks (MOFs) | As an organic linker, it could be used to construct novel MOFs with unique pore structures and functionalities for gas storage, separation, and catalysis. |

Integration into Emerging Chemical and Materials Technologies

The potential integration of 1,8-Octanediol, 2,2,7,7-tetramethyl- into emerging technologies is directly linked to the development of novel materials derived from it. For instance, if polymers with enhanced thermal stability are synthesized, they could be valuable in advanced manufacturing processes like 3D printing, where materials are subjected to high temperatures.

Furthermore, its potential use in creating biocompatible and biodegradable polymers could open doors in the biomedical field for applications such as tissue engineering scaffolds and controlled-release drug delivery systems. The influence of the tetramethyl substitution on the degradation kinetics and biocompatibility of such materials would be a critical area of study.

Interdisciplinary Research with Related Scientific Fields

The exploration of 1,8-Octanediol, 2,2,7,7-tetramethyl- necessitates a multidisciplinary approach, bridging organic synthesis, polymer chemistry, materials science, and computational chemistry.

Table 2: Potential Interdisciplinary Research Directions

| Collaborating Field | Research Focus |

| Computational Chemistry | Molecular modeling and simulations can predict the properties of polymers and other materials derived from this diol, guiding experimental efforts and accelerating the discovery of new applications. |

| Polymer Physics | Understanding the structure-property relationships of polymers containing this monomer is crucial. This includes studying their rheological behavior, thermal transitions, and mechanical performance. |

| Biomedical Engineering | Investigating the biocompatibility, biodegradability, and potential for surface modification of materials derived from this compound will be essential for their application in medical devices and tissue engineering. |

| Catalysis and Process Chemistry | Developing efficient catalytic systems for the synthesis of the monomer and its subsequent polymerization will be key to making these materials commercially viable. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,8-octanediol with high purity?

- Methodology: A two-step synthesis involves catalytic esterification of hexamethylene dicyanide with methanol (using concentrated sulfuric acid) to form 1,8-octanedioic acid dimethyl ester, followed by reduction with sodium borohydride (NaBH₄) in a methanol-tetrahydrofuran solvent system. The molar ratio of NaBH₄ to ester (5:5.1) and reaction time (8.5 hours) are critical for achieving a yield of 97.2% .

- Key Parameters: Monitor reaction progress via gas chromatography (GC) using non-polar columns (e.g., DB-1) with temperature programming (40°C to 300°C) to verify intermediate and final product purity .

Q. How can researchers characterize the physical and chemical properties of 1,8-octanediol?

- Thermal Analysis: Determine melting point (57–61°C) using differential scanning calorimetry (DSC). The compound is a colorless, odorless crystalline solid at room temperature .

- Chromatography: Use GC with polar columns (e.g., DB-Wax) and hydrogen carrier gas for retention index (RI) validation. Reported RI values: 1313 (non-polar) and 2366 (polar) .

Q. What safety protocols are recommended for handling 1,8-octanediol in laboratory settings?

- Personal Protective Equipment (PPE): Wear EN166-certified safety goggles, nitrile gloves, and lab coats. Use N100/P3 respirators if aerosolization occurs .

- Storage: Store in sealed containers at room temperature (10–30°C) to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can 1,8-octanediol be integrated into biodegradable polymer matrices for biomedical applications?

- Experimental Design: Synthesize poly(1,8-octanediol citrate) (POC) by reacting 1,8-octanediol with citric acid. Optimize crosslinking density by varying molar ratios and curing temperatures (e.g., 120°C for 48 hours). Characterize mechanical properties (e.g., Young’s modulus) via tensile testing .

- Degradation Studies: Perform in vitro hydrolysis assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor mass loss and release kinetics of degradation byproducts using high-performance liquid chromatography (HPLC) .

Q. What strategies resolve contradictions in spectroscopic data for 1,8-octanediol derivatives?

- Case Example: For fluorinated analogs (e.g., 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol), use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to distinguish between structural isomers. Compare experimental spectra with computational predictions (DFT calculations) to validate assignments .

- Data Reconciliation: Cross-reference GC-MS fragmentation patterns with NIST library entries (e.g., m/z 146.23 for molecular ion peak) to confirm purity and rule out co-eluting contaminants .

Q. How does 1,8-octanediol influence the mechanical properties of 3D-printed β-TCP scaffolds?

- Fabrication Protocol: Prepare composite scaffolds using fused deposition modeling (FDM) with β-tricalcium phosphate (β-TCP) and POC as a binder. Optimize print parameters (nozzle temperature: 180–200°C, layer thickness: 200 µm) .

- Mechanical Testing: Assess compressive strength (ASTM D695) and porosity (mercury intrusion porosimetry). Scaffolds with 20 wt% POC exhibit ~15 MPa compressive strength, suitable for bone regeneration .

Methodological Resources

- Synthesis Optimization: Refer to Peng (2000) for GC temperature programming guidelines and retention index prediction models .

- Polymer Characterization: Use ASTM standards for biodegradation testing and ISO 10993 for biocompatibility evaluation of POC-based materials .

- Safety Compliance: Follow OSHA and EU REACH regulations for chemical handling and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.